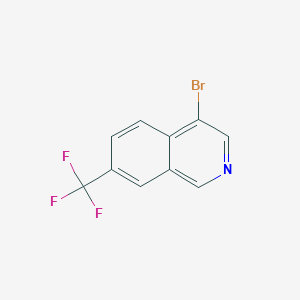

4-Bromo-7-(trifluoromethyl)isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Bromo-7-(trifluoromethyl)isoquinoline: is a compound that has garnered attention in pharmaceutical research due to its potential bioactivity. Fluorinated isoquinolines, including this compound, are often explored for their unique biological activities which can lead to the development of new medications . For instance, the introduction of fluorine atoms into pharmaceutical compounds can result in enhanced bioactivity and metabolic stability, making them valuable in drug design .

Agrochemical Research

In the agrochemical industry, the trifluoromethyl group present in 4-Bromo-7-(trifluoromethyl)isoquinoline is of particular interest. Compounds with this group have been used in the development of pesticides and herbicides. The physicochemical properties imparted by the fluorine atoms can contribute to the effectiveness of agrochemicals in protecting crops from pests .

Materials Science

The unique properties of 4-Bromo-7-(trifluoromethyl)isoquinoline extend to materials science, where such fluorinated compounds are used in the creation of advanced materials. Their light-emitting properties are particularly valuable in the development of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. The bromo and trifluoromethyl groups on the isoquinoline ring make it a reactive substrate for various organic reactions, including cross-coupling reactions which are pivotal in constructing complex organic molecules .

Bioactivity Studies

4-Bromo-7-(trifluoromethyl)isoquinoline: is also used in bioactivity studies to explore its interaction with biological systems. Its structural features make it a candidate for studying neurotoxicity and other biological effects, which can lead to insights into the treatment of diseases like Parkinson’s .

Supramolecular Chemistry

In supramolecular chemistry, the compound’s ability to engage in non-covalent interactions makes it a subject of study for the design of molecular assemblies and sensors. The trifluoromethyl group can influence the binding properties of molecules, which is crucial for the development of supramolecular systems .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-2-(trifluoromethyl)aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

4-bromo-7-(trifluoromethyl)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-5-15-4-6-3-7(10(12,13)14)1-2-8(6)9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGHXBNGLWBPKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-(trifluoromethyl)isoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-Methyl-2-(oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2862556.png)

![4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B2862557.png)

![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2862561.png)

![N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2862573.png)

![2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2862574.png)

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride](/img/structure/B2862575.png)

![2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine](/img/structure/B2862577.png)